3-Bromo-2-ethylbenzonitrile
Description
Brominated benzonitriles are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and versatility . The ethyl group in this compound may enhance lipophilicity and alter electronic properties compared to simpler bromobenzonitriles.
Properties
IUPAC Name |
3-bromo-2-ethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSAFYKPMWNNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309939 | |
| Record name | 3-Bromo-2-ethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-62-3 | |
| Record name | 3-Bromo-2-ethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-ethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethylbenzonitrile typically involves the bromination of 2-ethylbenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs selectively at the third position of the benzene ring due to the directing effects of the ethyl and nitrile groups.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene.
Major Products:
Substitution: 3-Methoxy-2-ethylbenzonitrile.
Reduction: 3-Bromo-2-ethylbenzylamine.
Coupling: 3-(Phenyl)-2-ethylbenzonitrile.
Scientific Research Applications
3-Bromo-2-ethylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: The compound can be a building block for the synthesis of potential drug candidates.
Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethylbenzonitrile depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a Meisenheimer complex. In reduction reactions, the nitrile group is converted to an amine via the addition of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
The table below compares 3-Bromo-2-ethylbenzonitrile with key analogs, highlighting substituent positions, molecular properties, and applications:
Key Observations:
- Electron-Donating vs.
- Biological Activity : Hydroxy and acetyl substituents (e.g., 3-Acetyl-5-bromo-2-hydroxybenzonitrile) correlate with reported bioactivity, suggesting that this compound could be modified for medicinal chemistry applications .
- Synthetic Utility : Simple bromobenzonitriles (e.g., 3-Bromobenzonitrile) are widely used in Suzuki-Miyaura couplings, whereas ethoxy or trifluoroethoxy derivatives may serve as specialized building blocks .
Physical and Chemical Properties
While experimental data for this compound is unavailable, trends from analogs suggest:
- Boiling/Melting Points : Larger substituents (e.g., ethyl) typically lower melting points compared to smaller groups (e.g., F, OH). For example, 3-Bromobenzonitrile has a melting point of ~45–47°C, while hydroxyl-containing analogs may exhibit higher melting points due to hydrogen bonding .
- Spectroscopic Signatures : IR spectra of bromobenzonitriles show characteristic nitrile stretches near 2220–2260 cm⁻¹. The ethyl group would introduce C-H stretches near 2850–2960 cm⁻¹, as seen in related compounds .
Biological Activity
3-Bromo-2-ethylbenzonitrile, a compound with the chemical formula C9H10BrN, has garnered attention in recent years due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Before delving into its biological activity, it is essential to understand the chemical properties of this compound:
- Molecular Weight : 215.09 g/mol
- Melting Point : 43.5 - 45.0 °C
- Boiling Point : 83 - 85 °C at low pressure
- Solubility : Soluble in organic solvents
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the agar disk diffusion method. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | 0.5 | 1.0 |
| Escherichia coli | 10 | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 12 | 0.75 | 1.5 |
The compound showed a notable inhibition zone against Staphylococcus aureus, indicating strong antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it is effective at relatively low concentrations.
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was assessed using an MTT assay, revealing an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.
The proposed mechanism of action involves the induction of apoptosis in cancer cells, likely through the activation of caspases and disruption of mitochondrial membrane potential. This indicates that the compound may interfere with cellular respiration and energy production, leading to cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various brominated compounds, including this compound, against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics. -
Cytotoxicity in Cancer Research :
Another significant study investigated the cytotoxic effects of brominated compounds on different cancer cell lines, demonstrating that this compound could inhibit cell proliferation effectively and induce apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
